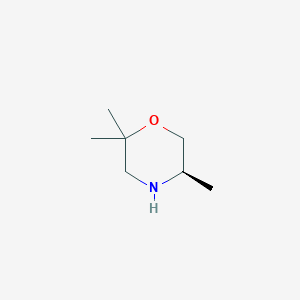
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H28ClN3O5S and its molecular weight is 518.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Transformation of Chloroacetamide Herbicides
Chloroacetamide herbicides, such as metolachlor and alachlor, are extensively studied for their environmental fate and transformation. These compounds are known for their use in agriculture to control annual grasses and broadleaf weeds. Their transformation products, including ethane sulfonic acid (ESA) and oxanillic acid breakdown products, have been monitored in various environmental matrices to understand their persistence and movement through ecosystems.
Metolachlor and Alachlor Breakdown in Aquatic Systems : A study investigated the transformation of metolachlor and alachlor in aquatic field mesocosms. It was found that metolachlor half-lives were generally longer than alachlor, indicating a slower degradation process in aquatic environments. Both herbicides produced ESA and oxanillic acid as breakdown products, with alachlor producing larger quantities of oxanillic acid compared to metolachlor under equivalent conditions. This suggests similar transformation pathways for alachlor and metolachlor in aquatic systems, resembling the acetochlor pathway in soils. The study highlights the environmental behavior of chloroacetamide herbicides and their breakdown products in water bodies (Graham et al., 1999).
Comparative Metabolism in Human and Rat Liver Microsomes : Another study focused on the metabolism of chloroacetamide herbicides, including acetochlor, alachlor, and metolachlor, in human and rat liver microsomes. It highlighted the metabolic activation pathway leading to DNA-reactive products. This research provides insights into the metabolic fate of chloroacetamide herbicides, contributing to understanding their potential health impacts and guiding safety assessments (Coleman et al., 2000).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O5S/c1-17-9-11-28(12-10-17)25(31)15-29-14-23(19-5-3-4-6-21(19)29)35(32,33)16-24(30)27-20-13-18(26)7-8-22(20)34-2/h3-8,13-14,17H,9-12,15-16H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILUDRRCVWBWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-bromo-3-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3018215.png)



![N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B3018221.png)
![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3018222.png)








